1,9-Decadiyne

Description

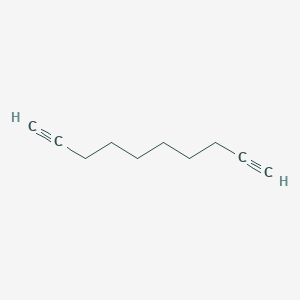

Structure

3D Structure

Properties

IUPAC Name |

deca-1,9-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVDYAGPHFWNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061913 | |

| Record name | 1,9-Decadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1720-38-3 | |

| Record name | 1,9-Decadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1720-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Decadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001720383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Decadiyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,9-Decadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deca-1,9-diyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,9-DECADIYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6VZJ7LN6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,9-Decadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of 1,9-decadiyne. The information is presented to support research, scientific discovery, and applications in drug development, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of its chemical behavior.

Core Chemical and Physical Properties

This compound is a linear hydrocarbon featuring two terminal alkyne functional groups. This structure imparts significant reactivity, making it a valuable building block in organic synthesis. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ |

| Molecular Weight | 134.22 g/mol |

| IUPAC Name | deca-1,9-diyne |

| CAS Number | 1720-38-3 |

| Boiling Point | 80-81 °C at 10 mmHg[1] |

| Melting Point | -6.35 °C (estimated)[1] |

| Density | 0.822 g/cm³ |

| Solubility | Insoluble in water[1] |

Molecular Structure and Spectroscopic Data

The linear structure of this compound, with terminal triple bonds, gives rise to characteristic spectroscopic signatures.

Diagram 1: Chemical Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Spectroscopic Data Summary

| Technique | Characteristic Peaks/Regions |

| ¹H NMR | δ ~1.94 ppm (t, 2H, C≡C-H ), ~2.18 ppm (m, 4H, -CH₂ -C≡CH), ~1.4-1.6 ppm (m, 8H, central -CH₂ - chain)[1] |

| ¹³C NMR | δ ~68 ppm (C ≡CH), ~84 ppm (-CH₂-C ≡CH), ~18 ppm (-C H₂-C≡CH), ~28-29 ppm (central -C H₂- chain)[2] |

| FTIR (cm⁻¹) | ~3300 (s, sharp, ≡C-H stretch), ~2120 (m, C≡C stretch), ~2940, 2860 (s, C-H stretch)[2] |

| Mass Spec. | Molecular Ion (M⁺): m/z = 134. Key fragments: 91, 79, 41[3] |

Synthesis and Reactivity

This compound serves as a versatile precursor in the synthesis of more complex molecules, leveraging the reactivity of its terminal alkyne groups.

Diagram 2: Synthetic Pathway to this compound

Caption: Synthesis of this compound via double alkylation of acetylene.

Key Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and key reactions of this compound. These protocols are based on established methods for terminal alkynes and should be adapted and optimized for specific laboratory conditions.

This procedure outlines the synthesis of this compound from 1,8-dibromooctane and sodium acetylide in liquid ammonia.

Materials:

-

Liquid ammonia (NH₃)

-

Sodium amide (NaNH₂)

-

Acetylene (gas)

-

1,8-Dibromooctane

-

Anhydrous diethyl ether

-

Ammonium chloride (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

A three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia.

-

Sodium amide is cautiously added in portions to the liquid ammonia with stirring.

-

A stream of dry acetylene gas is bubbled through the solution to form sodium acetylide.

-

A solution of 1,8-dibromooctane in anhydrous diethyl ether is added dropwise to the sodium acetylide suspension at -33 °C (boiling point of ammonia).

-

The reaction mixture is stirred for several hours, allowing the ammonia to evaporate overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

This protocol describes a typical Sonogashira cross-coupling reaction of a terminal diyne with an aryl halide.

Materials:

-

This compound

-

Aryl iodide or bromide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., tetrahydrofuran or triethylamine)

-

Base (e.g., triethylamine or diisopropylamine)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), the palladium catalyst, copper(I) iodide, and the aryl halide are added.

-

Anhydrous solvent and the base are added, and the mixture is stirred to dissolve the solids.

-

This compound is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

This procedure outlines the oxidation of the terminal alkyne groups to ketones using potassium permanganate.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Aqueous acetone or a phase-transfer catalyst system

-

Sodium bisulfite (for quenching)

-

Dichloromethane or diethyl ether

Procedure:

-

This compound is dissolved in a suitable solvent system (e.g., aqueous acetone).

-

The solution is cooled in an ice bath, and a solution of potassium permanganate is added dropwise with vigorous stirring.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Once the reaction is complete, the excess potassium permanganate and manganese dioxide are quenched by the addition of solid sodium bisulfite until the purple color disappears and the brown precipitate dissolves.

-

The mixture is extracted with an organic solvent such as dichloromethane or diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,9-decanedione.

This procedure describes the semi-hydrogenation of this compound to the corresponding cis-alkene using Lindlar's catalyst.

Materials:

-

This compound

-

Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

-

Quinoline (as a catalyst poison enhancer)

-

Solvent (e.g., hexane, ethyl acetate, or ethanol)

-

Hydrogen gas (H₂)

Procedure:

-

This compound is dissolved in the chosen solvent in a hydrogenation flask.

-

Lindlar's catalyst and a small amount of quinoline are added to the solution.

-

The flask is connected to a hydrogen source and purged to replace the air with hydrogen.

-

The mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature.

-

The progress of the reaction is monitored by GC or TLC to ensure the reaction stops at the alkene stage without over-reduction to the alkane.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The solvent is removed under reduced pressure to yield (Z,Z)-1,9-decadiene.

This procedure details the hydration of the terminal alkyne groups to methyl ketones.

Materials:

-

This compound

-

Water

-

Sulfuric acid (H₂SO₄)

-

Mercury(II) sulfate (HgSO₄) as a catalyst

-

Diethyl ether or other suitable organic solvent

Procedure:

-

A solution of sulfuric acid in water is prepared in a round-bottom flask.

-

Mercury(II) sulfate is added to the acidic solution.

-

This compound is added to the reaction mixture, and the solution is stirred, possibly with gentle heating, for several hours.

-

The reaction progress is monitored by TLC or GC.

-

After the reaction is complete, the mixture is cooled and extracted with diethyl ether.

-

The organic extract is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to give the crude 2,9-decanedione, which can be further purified by distillation or chromatography.

Diagram 3: Key Reactions of this compound

Caption: Overview of major synthetic transformations of this compound.

Applications in Drug Development

The rigid, linear structure of the diyne moiety and the ability to functionalize both ends of the this compound molecule make it an attractive scaffold and linker in medicinal chemistry. Its terminal alkyne groups are particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for the synthesis of complex molecular architectures, including drug conjugates, and for labeling biomolecules. The ability to form stable linkages makes this compound and its derivatives useful in the development of probes for studying biological processes and in the construction of novel therapeutic agents.

References

A Beginner's In-depth Guide to the Synthesis of Deca-1,9-diyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a common and accessible method for the synthesis of deca-1,9-diyne, a valuable terminal diyne in organic synthesis. The content is tailored for individuals with a foundational understanding of organic chemistry, aiming to provide a comprehensive resource for the preparation of this compound. This guide covers the reaction mechanism, a detailed experimental protocol, and the characterization of the final product.

Introduction

Deca-1,9-diyne (C₁₀H₁₄) is a linear ten-carbon chain with terminal triple bonds, making it a versatile building block in various chemical syntheses.[1][2][3][4] Its terminal alkyne functionalities allow for participation in a wide range of reactions, including coupling reactions like the Sonogashira, Cadiot-Chodkiewicz, and Glaser-Hay couplings, as well as "click chemistry".[5][6] These reactions are instrumental in the construction of more complex molecules, finding applications in drug discovery, materials science, and the synthesis of natural products.[6]

This guide will focus on a practical and beginner-friendly synthesis of deca-1,9-diyne via a double dehydrohalogenation reaction, a fundamental transformation in alkyne synthesis.[7][8]

Synthesis Pathway: Double Dehydrohalogenation

The synthesis of deca-1,9-diyne can be efficiently achieved through the double dehydrohalogenation of a suitable dihaloalkane.[7][8] This elimination reaction involves the removal of two molecules of hydrogen halide (HX) from adjacent or the same carbon atoms to form two pi bonds, resulting in a triple bond.[5][7][8] A strong base is required to facilitate this two-fold elimination.[5][7][8][9]

For the synthesis of deca-1,9-diyne, a common starting material is 1,10-dihalodecane. However, a more readily accessible and often more economical starting material is 1,6-dibromohexane. The synthesis from 1,6-dibromohexane involves a two-step process: first, an alkylation of acetylene to form a longer chain dihalide, which is then subjected to elimination. A more direct, albeit requiring specific reagents, is the reaction of a metal acetylide with a dihaloalkane.

This guide will detail the synthesis from 1,6-dibromohexane and a source of acetylide, a method that provides a clear illustration of forming terminal alkynes.

Experimental Protocol

This section provides a detailed methodology for the synthesis of deca-1,9-diyne.

Reaction: Synthesis of Deca-1,9-diyne from 1,6-Dibromohexane.

Core Principle: This synthesis proceeds via a double nucleophilic substitution of 1,6-dibromohexane with a protected acetylene source, followed by deprotection to yield the terminal diyne. A more direct approach, suitable for a well-equipped lab, involves the direct alkylation of acetylene. For simplicity and safety for beginners, we will outline a conceptual pathway involving the reaction with a protected acetylene equivalent. A common method involves the use of sodium amide in liquid ammonia to generate the acetylide anion, which then acts as a nucleophile.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,6-Dibromohexane | 243.97 | (To be calculated) | (To be calculated) | Starting material.[10] |

| Sodium Amide (NaNH₂) | 39.01 | (To be calculated) | (To be calculated) | Strong base.[7][9] |

| Acetylene (gas) | 26.04 | Excess | (To be calculated) | Source of the alkyne functionality. |

| Liquid Ammonia (NH₃) | 17.03 | Sufficient volume | - | Solvent. |

| Diethyl Ether (anhydrous) | 74.12 | Sufficient volume | - | Solvent for extraction. |

| Saturated Ammonium Chloride (aq) | 53.49 | Sufficient volume | - | For quenching the reaction. |

| Anhydrous Magnesium Sulfate | 120.37 | Sufficient amount | - | Drying agent. |

Equipment:

-

Three-neck round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Setup: Assemble a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet tube extending below the surface of the future solvent, and a mechanical stirrer. Ensure all glassware is thoroughly dried.

-

Reaction Mixture Preparation: In a fume hood, condense approximately 250 mL of anhydrous liquid ammonia into the reaction flask by passing ammonia gas through the condenser.

-

Generation of Sodium Acetylide: To the stirred liquid ammonia, cautiously add small pieces of sodium metal until a persistent blue color is observed. Then, bubble acetylene gas through the solution until the blue color disappears and a white precipitate of sodium acetylide forms.

-

Addition of 1,6-Dibromohexane: Dissolve 1,6-dibromohexane (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the stirred suspension of sodium acetylide over a period of 1-2 hours.

-

Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 4-6 hours, maintaining the temperature with the dry ice/acetone condenser.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of ammonia gas ceases.

-

Work-up: Allow the ammonia to evaporate overnight in the fume hood. Add about 100 mL of water to the residue and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a liquid. Purify the crude deca-1,9-diyne by vacuum distillation to obtain a clear, colorless to pale yellow liquid.[11]

Data Presentation

Table 1: Physical and Spectroscopic Data of Deca-1,9-diyne

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ | [1][2][3] |

| Molecular Weight | 134.22 g/mol | [1][2][3] |

| Appearance | Clear colorless to yellow liquid | [11] |

| Boiling Point | 183.7 °C at 760 mmHg | [3][12] |

| Refractive Index | 1.4480-1.4530 @ 20°C | [11] |

| IR Spectroscopy (cm⁻¹) | ~3300 (≡C-H stretch), ~2120 (C≡C stretch) | [6] |

| ¹³C NMR (ppm) | δ 70–85 (sp-hybridized carbons) | [6] |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of deca-1,9-diyne.

Reaction Mechanism: Double Dehydrohalogenation

Caption: Simplified mechanism of double dehydrohalogenation.

Note: The above mechanism is a simplified representation. The actual reaction with sodium acetylide and 1,6-dibromohexane proceeds via a nucleophilic substitution (SN2) mechanism rather than an elimination of a pre-formed dihalodecane. The diagram illustrates the fundamental E2 steps involved in forming alkynes from dihalides. The more direct alkylation pathway is also conceptually shown.

Safety Precautions

-

Sodium amide is a highly reactive and corrosive solid. It reacts violently with water. Handle it with extreme care in a dry atmosphere (glove box or under an inert gas).

-

Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Acetylene is a highly flammable gas and can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Ensure all equipment is free of these metals.

-

1,6-Dibromohexane is a lachrymator and skin irritant. Handle with gloves and in a fume hood.

-

The reaction should be carried out behind a blast shield, especially during the addition of sodium and the quenching step.

This guide provides a foundational understanding and a practical protocol for the synthesis of deca-1,9-diyne. For researchers and professionals, this versatile diyne opens doors to a multitude of synthetic possibilities. Always adhere to strict safety protocols when performing these reactions.

References

- 1. 1,9-Decadiyne | C10H14 | CID 74400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DECA-1,9-DIYNE | CAS 1720-38-3 [matrix-fine-chemicals.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. This compound | 1720-38-3 | Benchchem [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Alkyne Synthesis | ChemTalk [chemistrytalk.org]

- 9. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 10. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]

- 11. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound [webbook.nist.gov]

An In-depth Technical Guide on the Physical Properties of 1,9-Decadiyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,9-decadiyne (CAS No: 1720-38-3), a terminal diyne with significant applications in organic synthesis, materials science, and drug discovery. Its bifunctional nature, featuring terminal alkyne groups at both ends of a ten-carbon chain, makes it a valuable building block for creating complex molecules.[1]

Core Physical and Chemical Properties

This compound is a clear, colorless to yellow liquid under standard conditions.[1][2] Its linear structure and terminal alkyne groups render it highly reactive and useful in a variety of chemical transformations.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | deca-1,9-diyne | [1][2][3] |

| Molecular Formula | C₁₀H₁₄ | [1][2][3][4] |

| Molecular Weight | 134.22 g/mol | [1][3] |

| Appearance | Clear, colorless to yellow liquid | [1][2] |

| Density | 0.822 g/mL | [4] |

| Melting Point | -35°C (approximate) | [1] |

| -6.35°C (estimate) | [4] | |

| Boiling Point | 80-81°C (at 10 mmHg) | [4] |

| 169°C (at 760 mmHg) | [1] | |

| Flash Point | 60°C | [4] |

| Vapor Pressure | 1.04 mmHg (at 25°C) | [4] |

| Refractive Index | 1.4480-1.4530 (at 20°C) | [2] |

| Water Solubility | Insoluble | [1][4] |

| CAS Number | 1720-38-3 | [1][2][3] |

Experimental Protocols for Characterization

Accurate determination of physical properties and purity is critical for the application of this compound in research and development. Standard analytical techniques are employed for its characterization.

Purity Assessment via Gas Chromatography (GC)

Gas chromatography is the primary method for determining the purity of volatile compounds like this compound. A typical product specification indicates a purity of ≥96.0% as determined by GC.[2]

General Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating hydrocarbons.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An initial column temperature of 50°C is held for 1-2 minutes, then ramped at a rate of 10°C/min to a final temperature of 300-320°C.[5]

-

Injection: A small volume (e.g., 1-2 µL) of a diluted sample in a volatile solvent (e.g., acetonitrile) is injected in splitless mode.[5]

-

Data Analysis: The purity is determined by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Structural Elucidation via Spectroscopy

Spectroscopic methods are essential for confirming the molecular structure of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic functional groups. For a terminal alkyne like this compound, the key absorptions are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of a terminal alkyne (≡C-H) typically resonates in a shielded region around 2-3 ppm.[7][9][10] This upfield shift is due to the cylindrical magnetic anisotropy of the triple bond.

-

¹³C NMR: The sp-hybridized carbons of the alkyne functional groups provide distinct signals. The terminal alkyne carbon (≡C-H) appears around 65–85 ppm, while the internal carbon (≡C-CH₂) is found slightly more downfield.[9]

-

Boiling Point Determination

The boiling point is a key physical constant. Due to the relatively high atmospheric boiling point of many organic compounds, it is often determined at reduced pressure to prevent decomposition.

General Protocol (Thiele Tube Method):

-

A small amount of the liquid ( < 1 mL) is placed in a small test tube.[11]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing high-boiling mineral oil.[11]

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at the measured atmospheric pressure.[11]

Visualizations of Key Workflows

Workflow for Purity and Structural Validation

The following diagram illustrates the standard analytical workflow used to confirm the identity and purity of a this compound sample before its use in further applications.

Key Chemical Transformations

This compound's terminal alkyne groups allow for a range of useful chemical reactions. The diagram below highlights three fundamental transformations: Sonogashira coupling for C-C bond formation, oxidation to diketones, and complete reduction to the corresponding alkane.

Role in Drug Discovery via Click Chemistry

The terminal alkyne moieties of this compound make it an ideal linker molecule for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's efficiency and selectivity are highly valued in drug development for synthesizing complex bioactive molecules.[1]

References

- 1. This compound | 1720-38-3 | Benchchem [benchchem.com]

- 2. A13834.14 [thermofisher.com]

- 3. This compound | C10H14 | CID 74400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae | MDPI [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. Chemical Shifts: Proton [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,9-Decadiyne: Molecular Properties

This guide provides essential information regarding the molecular formula and weight of 1,9-Decadiyne, a terminal diyne used in various chemical syntheses.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations in reaction planning and for the characterization of resulting compounds.

| Identifier | Value | Citations |

| Chemical Formula | C₁₀H₁₄ | [1][2][3][4] |

| Molecular Weight | 134.22 g/mol | [2][4] |

| Alternate Reported MW | 134.2182 g/mol |

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the reaction in which it is being used. As a foundational building block, its application is broad, ranging from Sonogashira coupling reactions to the synthesis of complex macrocycles. Researchers should refer to specific literature for detailed methodologies relevant to their synthetic targets.

For instance, in a typical Sonogashira coupling, this compound would be reacted with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The precise equivalents of each reactant, solvent choice, temperature, and reaction time would be dictated by the specific substrates and desired yield.

Visualizations

The following diagram illustrates the logical relationship between the common name, chemical formula, and molecular weight of this compound.

References

Characterization of 1,9-Decadiyne: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies essential for the characterization of 1,9-decadiyne. The information presented is curated to assist in the accurate identification and quality assessment of this terminal diyne, a valuable building block in organic synthesis and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating straightforward comparison and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.18 | Triplet | 2H | HC≡C-CH₂ - |

| ~1.94 | Triplet of triplets | 2H | HC ≡C- |

| 1.29 - 1.79 | Multiplet | 8H | -(CH₂)₄- |

Solvent: CDCl₃, Frequency: 90 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 84.6 | C ≡CH |

| 68.1 | C≡C H |

| 28.3 | -(C H₂)₄- (internal) |

| 18.2 | ≡C-C H₂- |

Note: Predicted values based on typical ranges for terminal alkynes. sp-hybridized carbons of terminal alkynes typically show chemical shifts in the range of δ 70–85 ppm.[2]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound confirms the presence of its characteristic functional groups.[2] The data presented below is from a gas-phase spectrum.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Sharp | ≡C-H stretch |

| ~2940 | Strong | C-H stretch (aliphatic) |

| ~2860 | Strong | C-H stretch (aliphatic) |

| ~2120 | Weak | C≡C stretch |

| ~1465 | Medium | -CH₂- scissoring |

| ~630 | Strong, Broad | ≡C-H bend |

For a visual representation of the gas-phase IR spectrum, refer to the NIST WebBook.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information for confirming its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 134 | ~25 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion - Base Peak) |

| 79 | ~80 | [C₆H₇]⁺ |

| 78 | ~70 | [C₆H₆]⁺ |

| 67 | ~60 | [C₅H₇]⁺ |

| 55 | ~50 | [C₄H₇]⁺ |

| 41 | ~90 | [C₃H₅]⁺ |

| 39 | ~75 | [C₃H₃]⁺ |

Molecular Formula: C₁₀H₁₄[4] Molecular Weight: 134.22 g/mol [2][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for the analysis of terminal alkynes like this compound and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

¹H NMR Acquisition:

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer.

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean.

-

Place a small drop of neat this compound directly onto the ATR crystal or between two salt plates to form a thin liquid film.

-

For the salt plate method, ensure there are no air bubbles in the film.

Data Acquisition (FTIR):

-

Instrument: A Fourier-transform infrared spectrometer.

-

Mode: Typically Attenuated Total Reflectance (ATR) or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal or salt plates should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL to ng/mL range).

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of an organic compound like this compound using multiple spectroscopic techniques.

References

The Core Reactivity of Terminal Diynes: An In-depth Technical Guide for Researchers and Drug Development Professionals

Terminal diynes, molecules possessing two acetylene units at the end of a carbon chain, are highly versatile building blocks in organic synthesis, materials science, and medicinal chemistry. Their rich reactivity stems from the high electron density and sp-hybridized carbons of the alkyne moieties, making them prone to a variety of transformations. This guide provides a comprehensive overview of the core principles governing the reactivity of terminal diynes, with a focus on their applications in research and drug development.

Fundamental Principles of Reactivity

The reactivity of terminal diynes is primarily dictated by the acidic nature of the terminal alkyne protons and the ability of the triple bonds to undergo addition and cyclization reactions. Key factors influencing their reactivity include the choice of catalyst, the nature of the solvent, temperature, and the steric and electronic properties of the substituents on the diyne backbone.

Catalyst Selection: Transition metals, particularly copper, palladium, rhodium, and gold, play a pivotal role in activating terminal diynes. The choice of metal and its ligand sphere can selectively steer the reaction towards a desired outcome, be it homocoupling, cross-coupling, cyclization, or polymerization. For instance, copper catalysts are extensively used for classical coupling reactions like the Glaser-Hay and Cadiot-Chodkiewicz couplings. Rhodium catalysts, on the other hand, are often employed in [2+2+2] cyclotrimerization reactions.

Substrate Effects: The electronic nature of the substituents on the diyne can significantly impact reaction rates and selectivity. Electron-withdrawing groups can increase the acidity of the terminal protons, facilitating deprotonation and subsequent coupling reactions. Steric hindrance around the alkyne termini can also influence the accessibility of the catalyst and the regioselectivity of certain reactions.

Key Reaction Classes of Terminal Diynes

Terminal diynes participate in a wide array of chemical transformations, leading to the synthesis of complex molecular architectures. The following sections detail the most prominent reaction classes, including quantitative data and experimental protocols for key examples.

Coupling Reactions

Coupling reactions of terminal diynes are fundamental for the construction of conjugated oligo- and polymers. These reactions can be broadly classified into homocoupling and cross-coupling reactions.

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, catalyzed by a copper(I) salt in the presence of an amine base and an oxidant (typically oxygen).[1][2]

Experimental Protocol: Glaser-Hay Coupling of a Terminal Alkyne

Materials:

-

Terminal alkyne (1.0 equiv)

-

Copper(I) chloride (CuCl) (0.1 equiv)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)

-

Acetone (solvent)

-

Oxygen (or air)

Procedure:

-

Dissolve the terminal alkyne in acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Add CuCl and TMEDA to the solution.

-

Bubble air or oxygen through the reaction mixture while stirring vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2]

The Cadiot-Chodkiewicz coupling enables the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[3][4] This reaction is highly selective for the cross-coupled product.[4]

Table 1: Cadiot-Chodkiewicz Coupling Reaction Conditions and Yields

| Terminal Alkyne | 1-Haloalkyne | Catalyst/Base | Solvent | Yield (%) | Reference |

| Phenylacetylene | 1-Bromo-2-phenylethyne | CuI / K₂CO₃ / P(o-Tol)₃ | Ethanol | 92 | [5] |

| 1-Heptyne | 1-Bromo-2-phenylethyne | CuI / K₂CO₃ / P(o-Tol)₃ | Ethanol | 85 | [5] |

| 4-Ethynyltoluene | 1-Bromo-2-(4-methoxyphenyl)ethyne | CuI / K₂CO₃ / P(o-Tol)₃ | Ethanol | 90 | [5] |

| (Trimethylsilyl)acetylene | 1-Iodo-5-phenyl-1-pentyne | CuI / Pd(PPh₃)₂Cl₂ / Et₃N | Triethylamine | >95 | [5] |

Experimental Protocol: Cadiot-Chodkiewicz Coupling

Materials:

-

Terminal alkyne (1.0 equiv)

-

1-Bromoalkyne (1.0 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Tris(o-tolyl)phosphine (P(o-Tol)₃) (0.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Ethanol (solvent)

Procedure:

-

To a solution of the terminal alkyne, 1-bromoalkyne, and P(o-Tol)₃ in ethanol, add CuI and K₂CO₃.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon).

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.[5]

Cyclization Reactions

The rigid framework and reactive nature of terminal diynes make them excellent precursors for various cyclization reactions, leading to the formation of aromatic and polycyclic systems.

This reaction involves the transition metal-catalyzed cyclization of three alkyne units to form a substituted benzene ring. When a 1,n-diyne is co-cyclized with a monoyne, it can lead to the formation of bicyclic aromatic compounds. Rhodium catalysts are particularly effective for this transformation.[6][7]

Table 2: Rhodium-Catalyzed [2+2+2] Cyclotrimerization of Diynes with Alkynes

| Diyne | Alkyne | Catalyst | Yield (%) | Regioisomeric Ratio | Reference |

| N-(4-pentynyl)-N-(prop-2-ynyl)tosylamide | Phenylacetylene | [Rh(cod)Cl]₂ / BINAP | 92 | >20:1 | [6] |

| N-(4-pentynyl)-N-(prop-2-ynyl)tosylamide | 1-Heptyne | [Rh(cod)Cl]₂ / BINAP | 75 | 1.5:1 | [6] |

| Diethyl dipropargylmalonate | 2-Butyne-1,4-diol | [Rh(cod)₂]SbF₆ | 78 | - | [8] |

| 1,6-Heptadiyne | N,N-dibenzyl-N-prop-2-yn-1-ylprop-2-yn-1-amine | [Rh(cod)₂]SbF₆ | 85 | - | [8] |

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cyclotrimerization

Materials:

-

Diyne (1.0 equiv)

-

Alkyne (1.2 equiv)

-

[Rh(cod)Cl]₂ (2.5 mol%)

-

(±)-BINAP (5.5 mol%)

-

1,2-Dichloroethane (DCE) (solvent)

Procedure:

-

In a glovebox, charge a vial with [Rh(cod)Cl]₂ and (±)-BINAP.

-

Add DCE, followed by the diyne and the alkyne.

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C).

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.[6]

The Bergman cyclization is a rearrangement reaction of an enediyne to a p-benzyne diradical, which can then abstract hydrogen atoms to form an aromatic ring. While not a reaction of terminal diynes per se, terminal diynes are key precursors for the synthesis of the requisite enediynes. The energetics of this reaction are highly dependent on the distance between the alkyne termini.

Table 3: Calculated Activation and Reaction Energies for Bergman Cyclization

| Enediyne | Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| (Z)-Hex-3-ene-1,5-diyne | B2PLYPD/6-31G* | 28.0 | 9.2 | [1] |

| (Z)-Hex-3-ene-1,5-diyne | CCSD(T)/def2-TZVP | 28.2 | 8.5 | [1] |

| Chalcogen-substituted enediyne (O) | (BS-U)CCSD/cc-pVDZ | ~36 | 6.07 | [9] |

| Chalcogen-substituted enediyne (S) | (BS-U)CCSD/cc-pVDZ | ~36 | 3.71 | [9] |

Polymerization

Terminal diynes, particularly diethynylarenes, can undergo polymerization to form conjugated polymers with interesting electronic and optical properties. The polymerization can proceed through different mechanisms, including anionic polymerization.

Table 4: Anionic Polymerization of p-Diethynylbenzene (DEB)

| Solvent | [M]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |

| HMPA | 15:1 | 1 | 90 | 2100 | 1.3 | [10] |

| HMPA | 15:1 | 3 | 98 | 2500 | 1.3 | [10] |

| DMSO | 15:1 | 3 | 85 | 1800 | 1.4 | [10] |

| Toluene | 15:1 | 24 | 20 | - | - | [10] |

| [M]₀/[I]₀ = Initial molar ratio of monomer to initiator (n-BuLi) |

Experimental Protocol: Anionic Polymerization of p-Diethynylbenzene

Materials:

-

p-Diethynylbenzene (DEB)

-

n-Butyllithium (n-BuLi) in hexanes

-

Hexamethylphosphoramide (HMPA) (solvent)

-

Argon (inert gas)

Procedure:

-

Flame-dry all glassware and cool under a stream of argon.

-

In a four-neck reactor equipped with a stirrer, thermometer, and argon inlet, dissolve DEB in HMPA.

-

Heat the solution to 55 °C.

-

Add the calculated amount of n-BuLi solution to initiate the polymerization.

-

Maintain the reaction at 55 °C for the desired time.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Filter the polymer, wash it with methanol, and dry it under vacuum.[10][11]

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental procedures is crucial for harnessing the full potential of terminal diyne reactivity. The following diagrams, generated using Graphviz, illustrate key reaction pathways and a general workflow for exploring diyne reactivity.

Applications in Drug Development and Research

The unique structural motifs accessible through terminal diyne chemistry are of significant interest to the pharmaceutical industry. The rigid, linear nature of the diyne linker can be used to create structurally constrained analogues of known drugs, potentially improving their binding affinity and selectivity. Furthermore, terminal alkynes are bioorthogonal handles that can be used for "click" chemistry, enabling the attachment of fluorescent probes, affinity tags, or other functionalities to biological molecules in complex environments.[7] This has profound implications for drug target identification, validation, and the development of diagnostic tools. Terminal alkynes are also being explored as probes themselves, as their vibrational frequencies are sensitive to the local biochemical environment.[6]

Conclusion

Terminal diynes are a powerful and versatile class of molecules whose reactivity can be finely tuned to achieve a diverse range of synthetic outcomes. A thorough understanding of the factors governing their reactions, from catalyst selection to substrate effects, is essential for their effective utilization. The coupling, cyclization, and polymerization reactions of terminal diynes provide access to a vast chemical space of novel materials and potential therapeutic agents. As synthetic methodologies continue to advance, the importance of terminal diynes in both fundamental research and applied drug discovery is set to grow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. roaldhoffmann.com [roaldhoffmann.com]

- 4. researchgate.net [researchgate.net]

- 5. (Hetero)aromatics from dienynes, enediynes and enyne–allenes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00128A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a pathway for terminal-alkyne amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Intramolecular Rhodium-Catalyzed [2 + 2 + 2] Cyclizations of Diynes with Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Applications of 1,9-Decadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Decadiyne (CAS No. 1720-38-3) is a linear ten-carbon chain hydrocarbon featuring terminal alkyne groups.[1] This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures and polymers. Its terminal alkyne functionalities make it a valuable precursor for reactions such as Sonogashira coupling and Acyclic Diene Metathesis (ADMET) polymerization, enabling the synthesis of conjugated systems and novel polymeric materials. This guide provides an in-depth overview of the commercial availability of this compound, its key physical and chemical properties, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, typically offered in purities ranging from 97% to over 98%. It is commonly sold in quantities of grams to tens of grams. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities | Price (USD) |

| Thermo Scientific Chemicals | ≥96.0% (GC)[2] | 5 g, 25 g[2] | $176.37 (5 g), $333.65 (25 g)[2][3] |

| Sigma-Aldrich (Ambeed) | 98% | 1 g, 5 g, 25 g | $34.50 (1 g), $126.50 (5 g), $477.25 (25 g) |

| Fluorochem | --- | 1 g, 5 g, 25 g[4] | £17.00 (1 g), £66.00 (5 g), £284.00 (25 g)[4] |

| ChemicalBook | --- | Inquire | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current pricing and availability.

Physicochemical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[2][5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄[1][2][3][6] |

| Molecular Weight | 134.22 g/mol [1][3][6] |

| CAS Number | 1720-38-3[1][2] |

| Density | 0.822 g/mL |

| Boiling Point | 72°C @ 13 mmHg[5], 80-81°C @ 10 mmHg[7] |

| Melting Point | -6.35°C (estimate)[7], -35°C (approx.)[1] |

| Refractive Index | 1.449-1.453[7], 1.4480-1.4530 @ 20°C[2] |

| Solubility | Insoluble in water[7][8] |

| Flash Point | 60°C |

Experimental Protocols

This compound is a key substrate in several important organic reactions. Below are detailed experimental protocols for two common applications: Sonogashira coupling and Acyclic Diene Metathesis (ADMET) polymerization.

Sonogashira Coupling of this compound with an Aryl Halide

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10] This reaction is highly valuable for the synthesis of substituted alkynes.

Reaction Scheme:

Materials:

-

This compound

-

Aryl halide (e.g., Iodobenzene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Triethylamine (TEA))

-

Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (2-5 mol%) and CuI (3-10 mol%).

-

Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 2-3 equivalents).

-

Add the aryl halide (2.2 equivalents).

-

Slowly add a solution of this compound (1 equivalent) in the reaction solvent to the stirring mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diaryl-substituted decadiyne.

Acyclic Diene Metathesis (ADMET) Polymerization of this compound

ADMET polymerization is a step-growth condensation polymerization used to create polyenes from terminal dienes.[11] While the classic example involves dienes, this methodology can be adapted for diynes, leading to the formation of conjugated polymers. The reaction is driven by the removal of a volatile byproduct, typically ethylene.[11]

Reaction Scheme:

Materials:

-

This compound

-

Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst)

-

Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

-

Inert gas (Argon or Nitrogen)

-

High vacuum line

Procedure:

-

In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with this compound.

-

Add the Grubbs' catalyst (typically 0.1-1 mol%) to the neat monomer or as a solution in the anhydrous, degassed solvent.

-

Stir the mixture at room temperature or with gentle heating under a positive pressure of inert gas.

-

After an initial reaction period, connect the flask to a high vacuum line to remove the volatile byproducts (e.g., ethylene) and drive the polymerization to completion.

-

Continue the reaction under vacuum for several hours to days, monitoring the increase in viscosity of the reaction mixture.

-

Once the desired molecular weight is achieved (as determined by techniques like Gel Permeation Chromatography (GPC)), dissolve the polymer in a suitable solvent and precipitate it into a non-solvent (e.g., methanol).

-

Filter and dry the resulting polymer under vacuum.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Sonogashira coupling of this compound.

Caption: Workflow for the ADMET polymerization of this compound.

References

- 1. This compound | 1720-38-3 | Benchchem [benchchem.com]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C10H14 | CID 74400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. deca-1,9-diyne [chembk.com]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 1,9-Decadiyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,9-decadiyne, a reactive terminal diyne used in chemical synthesis. Adherence to these protocols is critical to ensure personnel safety and prevent adverse environmental impact.

Chemical and Physical Properties

This compound is a flammable liquid and vapor.[1][2] Its physical and chemical properties are summarized below, providing essential data for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | [1][3][4] |

| Molecular Weight | 134.22 g/mol | [1] |

| Appearance | Clear, colorless to yellow liquid | [3][4] |

| Boiling Point | 80-81 °C (at 10 mmHg) | [3] |

| Melting Point | -6.35 °C (estimate) | [3] |

| Flash Point | 60 °C | [3] |

| Density | 0.822 g/cm³ | [2][3] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 1.04 mmHg (at 25 °C) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following GHS classifications:

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][2] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [5] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. | [5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [5] |

Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling:

-

Handle in a well-ventilated place.[5]

-

Avoid contact with skin and eyes.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Prevent fire caused by electrostatic discharge.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[5][6][7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

-

Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[5][6]

-

Store in a "Flammables area".[6]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures:

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [5] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Firefighting Instructions: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures:

-

Personal Precautions: Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[5]

-

Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[5]

-

Methods for Cleaning Up: Collect and arrange disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[5][6]

Experimental Workflow: Handling a this compound Spill

The following diagram illustrates the logical workflow for safely managing a spill of this compound.

Caption: Workflow for managing a this compound spill.

References

- 1. This compound | C10H14 | CID 74400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. deca-1,9-diyne [chembk.com]

- 4. This compound | 1720-38-3 | Benchchem [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 1,9-Decadiene - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: 1,9-Decadiyne in Copper-Catalyzed Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to 1,9-Decadiyne

This compound is a linear ten-carbon chain hydrocarbon featuring terminal alkyne groups at both ends (C₁₀H₁₄, M.W. 134.22 g/mol ).[1][2][3] This symmetrical structure makes it a highly valuable and versatile bifunctional building block in organic synthesis. The presence of two terminal alkynes allows it to participate in two separate copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the cornerstone of "click chemistry".[1][4] This reactivity enables its use as a linker for creating complex molecular architectures, polymers, and macrocycles.[5][6] The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, stereospecificity, and broad functional group tolerance, making it an indispensable tool in materials science, bioconjugation, and drug discovery.[4][7]

Key Applications in Copper-Catalyzed Click Chemistry

The bifunctionality of this compound makes it an ideal monomer for step-growth polymerization and a key component in the synthesis of macrocycles.

-

Polymer Synthesis: When reacted with bifunctional azide monomers, this compound can produce linear polytriazoles in high yields.[7] This step-growth polymerization process allows for the creation of well-defined polymers whose properties can be tuned by the choice of the diazide co-monomer. The resulting triazole rings, formed during the click reaction, are stable and can contribute to the polymer's rigidity and thermal stability.[7] This approach is widely used to create functional polymers, block copolymers, and cross-linked networks for various applications, including advanced materials and biomedical scaffolds.[5][8]

-

Macrocycle Synthesis: this compound can act as a rigid linker in the intramolecular synthesis of macrocycles.[6][9] By connecting two azide functionalities within a single molecule using a this compound unit, subsequent intramolecular CuAAC can yield complex macrocyclic structures.[6] This strategy is valuable in drug discovery for creating conformationally constrained molecules that can bind to biological targets with high affinity and specificity. The triazole moieties formed are often considered bioisosteres for amide bonds.[7]

-

Surface Functionalization: As a bifunctional linker, this compound can be used to modify surfaces. One alkyne can react with an azide-functionalized surface, leaving the second alkyne available for the subsequent attachment of other molecules, such as bioactive peptides or imaging agents.[10][11]

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | deca-1,9-diyne | [1][2] |

| CAS Number | 1720-38-3 | [1][2] |

| Molecular Formula | C₁₀H₁₄ | [1][2][3] |

| Molecular Weight | 134.22 g/mol | [1][2][3] |

| Structure | Terminal Diyne | [1] |

| Boiling Point | 351-353 K at 0.017 bar | [3] |

Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Typical Concentration / Loading | Purpose | Reference |

| Alkyne (e.g., this compound) | 1.0 equivalent | Substrate | [12] |

| Azide | 1.0 equivalent (per alkyne group) | Substrate | [12] |

| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.05 equivalents (1-5 mol%) | Catalyst Precursor | [12][13] |

| Sodium Ascorbate | 0.1 - 0.2 equivalents (10-20 mol%) | Reducing Agent (forms Cu(I) in situ) | [12][13] |

| Ligand (e.g., THPTA) | 5 equivalents (relative to copper) | Accelerates reaction and protects biomolecules | [14][15] |

| Solvent System | t-BuOH/H₂O (1:1), DMF, THF, Water | Varies based on substrate solubility | [1][7] |

| Temperature | Room Temperature to 60°C | Reaction Condition | [1][7] |

| Reaction Time | 1 - 72 hours | Reaction Condition | [7][12] |

Experimental Protocols & Visualizations

The following protocols are generalized procedures that should serve as a starting point for optimization.

Protocol 1: Synthesis of a Linear Polytriazole via Step-Growth Polymerization

This protocol describes the polymerization of this compound with a generic diazide monomer (e.g., 1,4-bis(azidomethyl)benzene).

Methodology:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the diazide monomer (1.0 equivalent) in a suitable solvent (e.g., DMF or a 1:1 mixture of t-BuOH/H₂O).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 equivalents) in a minimal amount of water.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.1 equivalents) to the main reaction flask, followed immediately by the addition of the copper sulfate solution.

-

Stir the reaction mixture at the desired temperature (e.g., 50°C) under an inert atmosphere.[7]

-

Monitor the polymerization progress by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

-

Upon completion (typically 24-48 hours), precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

-

Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove residual monomers and catalyst, and dry it under vacuum.

-

Characterize the resulting polymer for its molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using GPC.[16] Confirm the structure using NMR and FTIR spectroscopy.

Visualization of Polymerization:

Caption: Step-growth polymerization of this compound and a diazide monomer.

Protocol 2: Synthesis of a Macrocycle via Intramolecular CuAAC

This protocol outlines a general strategy for synthesizing a macrocycle using this compound as a linker between two azide groups. This requires a precursor molecule containing two azide groups that will be linked by the diyne.

Methodology:

-

Precursor Synthesis: Synthesize the linear precursor by reacting a molecule containing two reactive sites (e.g., diol or diamine) with an azide-containing acylating or alkylating agent, followed by reaction with this compound under conditions that favor mono-alkylation/acylation on each end of the diyne. This step is highly dependent on the specific target macrocycle.

-

Cyclization Reaction: Dissolve the purified linear precursor (containing one diazide unit and one diyne unit) in a large volume of a suitable solvent (e.g., THF or DMF) to achieve high dilution conditions (typically <0.01 M). High dilution favors intramolecular cyclization over intermolecular polymerization.

-

Degas the solution thoroughly with an inert gas.

-

Prepare the catalyst and reducing agent solutions separately at concentrations suitable for slow, simultaneous addition via syringe pump.

-

Over a period of several hours (e.g., 8-12 hours), slowly add the copper(II) sulfate and sodium ascorbate solutions to the vigorously stirred precursor solution at room temperature.

-

Allow the reaction to stir for an additional 12-24 hours after the addition is complete.

-

Monitor the reaction for the disappearance of the linear precursor and the appearance of the macrocyclic product using TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of EDTA to chelate and remove the copper catalyst.

-

Perform an aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the desired macrocycle.[17]

Visualization of Workflow:

Caption: Experimental workflow for high-dilution intramolecular CuAAC macrocyclization.

General CuAAC Reaction Mechanism

The widely accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide.

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. This compound | 1720-38-3 | Benchchem [benchchem.com]

- 2. This compound | C10H14 | CID 74400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. kinampark.com [kinampark.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jenabioscience.com [jenabioscience.com]

- 16. youtube.com [youtube.com]

- 17. iris.unisa.it [iris.unisa.it]

Application Notes and Protocols for the Acyclic Diene Metathesis (ADMET) Polymerization of 1,9-Decadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique used to synthesize unsaturated polymers. This method is particularly useful for the polymerization of terminal diynes, such as 1,9-decadiyne, to produce conjugated poly(alkyne)s. The reaction is driven by the removal of a small volatile alkyne byproduct, leading to the formation of high molecular weight polymers. The resulting conjugated polymers have potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), due to their unique electronic and photophysical properties.

This document provides detailed application notes and experimental protocols for the ADMET polymerization of this compound.

Reaction Mechanism and Principle

The ADMET polymerization of this compound proceeds via a metal-catalyzed metathesis reaction. The generally accepted mechanism involves the reaction of a metal alkylidyne catalyst with the terminal alkyne of the monomer to form a metallacyclobutadiene intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release a new, longer alkyne and regenerate the metal alkylidyne catalyst, which can then participate in the next catalytic cycle. The polymerization is a step-growth process, where dimers, trimers, and longer oligomers are initially formed, which then react with each other to form high molecular weight polymers. To drive the equilibrium towards the formation of the polymer, the volatile alkyne byproduct (in this case, likely 2-butyne or a similar small alkyne) must be continuously removed from the reaction mixture, typically by applying a vacuum.

Caption: Mechanism of ADMET Polymerization of this compound.

Experimental Protocols

The following protocols are generalized procedures for the ADMET polymerization of this compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the catalysts are typically sensitive to air and moisture.

Materials and Equipment:

-

Monomer: this compound (purified by distillation or passing through a column of activated alumina)

-

Catalyst: Schrock's molybdenum or tungsten alkylidyne catalysts (e.g., [Mo(NAr)(CHCMe₂Ph)(OTf)₂]) or a Grubbs-type ruthenium catalyst with alkyne metathesis activity.

-

Solvent: Anhydrous, degassed toluene or chlorobenzene.

-

Equipment: Schlenk flask, vacuum line, magnetic stirrer, oil bath, inert gas supply (N₂ or Ar), syringes, and standard laboratory glassware.

General Polymerization Procedure:

-

Preparation: In a glovebox or under a flow of inert gas, add the desired amount of this compound monomer to a clean, dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed solvent to the Schlenk flask to achieve the desired monomer concentration (typically 0.1-1.0 M).

-

Catalyst Addition: In a separate vial, dissolve the catalyst in a small amount of the anhydrous solvent.

-

Initiation: While stirring the monomer solution, rapidly inject the catalyst solution into the Schlenk flask.

-

Reaction: The reaction mixture is typically stirred at a specific temperature (e.g., 50-80 °C). To drive the polymerization, the evolving small alkyne byproduct is removed by periodic application of a high vacuum for short intervals. This can be achieved by briefly opening the flask to the vacuum line while stirring.

-

Monitoring: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

-